![molecular formula C10H9Br3N4O B5233836 4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide
Overview
Description
4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. This compound is known for its unique structural features and its ability to interact with biological molecules, making it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activities
One significant application of 4-amino-1,2,4-triazole derivatives is their use in antimicrobial activities. Research has shown that these compounds exhibit good activity against a variety of microorganisms. For instance, compounds synthesized from 4-amino-1,2,4-triazole derivatives demonstrated promising antimicrobial properties (Demirbaş et al., 2009). Another study reinforced these findings, indicating that 4-amino-1,2,4-triazole compounds had good to moderate antimicrobial effects against several bacterial strains (Bektaş et al., 2007).
Anticancer Potential
The potential of 4-amino-1,2,4-triazole derivatives in cancer treatment has also been explored. A study by Bekircan et al. (2008) demonstrated that certain synthesized 4-amino-1,2,4-triazole derivatives were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, showing promising results (Bekircan et al., 2008).
Antileishmanial Activity
Another interesting application is in antileishmanial activity. A study by Süleymanoğlu et al. (2017) focused on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives against Leishmania infantum, revealing remarkable activity for certain derivatives (Süleymanoğlu et al., 2017).
Synthesis and Characterization
Significant research has gone into the synthesis and characterization of 4-amino-1,2,4-triazole derivatives. For instance, Al-amiery et al. (2020) focused on synthesizing and characterizing a novel triazole-based compound, which showed potential as a corrosion inhibitor for mild steel (Al-amiery et al., 2020).
properties
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dibromophenyl)ethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N4O.BrH/c11-7-1-2-8(9(12)3-7)10(17)4-16-6-15(13)5-14-16;/h1-3,5-6H,4,13H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQAVVUOWWCTJK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)CN2C=[N+](C=N2)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dibromophenyl)ethanone;bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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